(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-15-4-3-5-16(14-15)27-10-12-28(13-11-27)22(29)20-19(24-8-9-25-20)21-26-17-6-1-2-7-18(17)30-21/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTBNIWZTIVMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
tuberculosis, suggesting that they may target enzymes or proteins essential for the survival of this bacterium.
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. These pathways may be involved in the synthesis of the compound and could potentially be affected by its presence.
Result of Action
tuberculosis, suggesting that they may induce cellular changes that inhibit the growth of this bacterium.
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several functional groups:
- Benzo[d]thiazole moiety
- Pyrazine ring
- Piperazine structure with a chlorophenyl substitution
This structural diversity is critical for its potential biological activities, including inhibition of specific enzymes and interaction with various biological targets.
1. Enzyme Inhibition
Recent studies have indicated that compounds containing the benzo[d]thiazole and pyrazine moieties exhibit notable inhibitory effects on various enzymes, particularly those involved in neurological disorders. For instance, derivatives of similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.
2. Antimycobacterial Activity
The compound's structural analogs have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. A study reported that related compounds exhibited significant activity, suggesting that similar derivatives may also possess this property.
3. Anticancer Potential
Compounds with similar frameworks have also been investigated for anticancer activity. The presence of the benzo[d]thiazole unit has been associated with enhanced cytotoxicity against various cancer cell lines.
Case Study 1: Acetylcholinesterase Inhibition
In a study examining the synthesis and biological evaluation of benzo[d]thiazole derivatives, it was found that compounds with structural similarities to our target compound demonstrated potent AChE inhibitory activity. Molecular docking studies highlighted the binding interactions within the active site of AChE, supporting the potential therapeutic applications for cognitive decline disorders.
Case Study 2: Antimycobacterial Screening
Another investigation focused on the synthesis of pyrazine derivatives revealed promising results against M. tuberculosis. The study emphasized the importance of structural modifications in enhancing bioactivity, indicating that our compound might also show similar efficacy if tested.
Future Directions
The biological activity of (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone suggests several avenues for future research:
- In Vivo Studies: Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Investigating the molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR): Further exploring modifications to enhance potency and selectivity against specific targets.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. A study found that several synthesized compounds similar to this compound displayed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Antitumor Activity
The compound's ability to inhibit CDKs suggests potential applications in cancer therapy. By inhibiting CDK9, it may induce cell cycle arrest and apoptosis in cancer cells, thereby providing a therapeutic avenue for treating malignancies.
Case Studies
- Antimelanogenic Effects : A study demonstrated that a related compound effectively inhibited tyrosinase activity in vitro, leading to reduced melanin production in melanoma cells. This suggests potential applications in skin whitening products and treatments for hyperpigmentation disorders.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar structures could significantly reduce cell viability through apoptosis induction, highlighting their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in anhydrous DMF, followed by crystallization from ethanol (yields ~79%) . Key optimization steps include:
- Monitoring reaction progress via TLC to ensure completion.
- Adjusting reflux duration (typically 4–6 hours) to avoid decomposition.
- Purification via recrystallization or column chromatography to isolate the product from byproducts.
- Evidence from similar piperazine-containing compounds suggests that solvent polarity and temperature gradients significantly impact yield .
Q. Which spectroscopic methods are most effective in characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the piperazine ring conformation (δ 2.5–3.5 ppm for N-CH2 protons) and benzo[d]thiazol aromatic protons (δ 7.5–8.5 ppm). The methanone carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C21H17ClN4OS: calculated 424.08, observed 424.09) .
- HPLC : Assess purity (>95% peak area at 254 nm) and detect polar impurities using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed with different aryl substituents during SAR studies?
- Methodological Answer :
- Activity Screening : Use standardized assays (e.g., enzyme inhibition or receptor binding) across multiple species (e.g., Sp1–Sp5 in ) to identify substituent-specific trends. For example, electron-withdrawing groups (e.g., Cl) on the aryl ring enhance activity in Sp1 but reduce efficacy in Sp3 .
- Computational Modeling : Perform docking studies to correlate substituent electronic properties (Hammett constants) with binding affinity at target sites.
- In Vivo/In Vitro Bridging : Address contradictions by evaluating pharmacokinetic parameters (e.g., bioavailability, metabolic stability) for compounds showing divergent results .
Q. What strategies are recommended for designing derivatives to enhance receptor binding affinity while minimizing off-target effects?
- Methodological Answer :
- Bivalent Ligand Design : Incorporate dual pharmacophores (e.g., benzo[d]thiazol and piperazine) to target complementary binding pockets, as seen in histamine H1/H4 receptor ligands .
- Functional Group Modifications : Introduce fluorine atoms or methyl groups to improve metabolic stability without altering steric bulk .
- Selectivity Profiling : Use radioligand displacement assays against related receptors (e.g., dopamine D2, serotonin 5-HT2A) to identify structural motifs causing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
